An In-depth Technical Guide to the Phytochemical Profile of Equisetum arvense
An In-depth Technical Guide to the Phytochemical Profile of Equisetum arvense
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the phytochemical profile of Equisetum arvense (common horsetail), detailing the quantitative composition of its major bioactive compounds. The information presented herein is intended to support research, discovery, and development initiatives by providing a consolidated repository of chemical data, experimental methodologies, and associated biological pathways.
Phytochemical Composition
Equisetum arvense is a rich source of a diverse array of secondary metabolites, including flavonoids, phenolic acids, sterols, and a uniquely high concentration of minerals, particularly silicon. The quantitative distribution of these compounds can vary based on geographical origin, harvest time, and the extraction solvent used.[1][2]
Phenolic Compounds
Phenolic compounds are a major class of bioactive molecules in E. arvense, primarily comprising flavonoids and phenolic acid derivatives. These compounds are largely responsible for the antioxidant and anti-inflammatory properties of the plant.[3][4]
Flavonoids in E. arvense are typically present as glycosides of kaempferol, quercetin, apigenin, and luteolin.[5][6] Isoquercitrin (quercetin-3-O-glucoside) is often reported as one of the most abundant flavonoids.[6][7]
Table 1: Quantitative Analysis of Flavonoids in Equisetum arvense
| Flavonoid Glycoside | Compound | Concentration | Extraction Method | Analytical Method | Reference |
| Flavonols | Quercetin 3-O-glucoside (Isoquercitrin) | 152.0 mg/g Dry Extract | Ethyl Acetate (B1210297) Fraction of Methanolic Extract | HPLC-DAD | [6] |
| Kaempferol 3-O-glycoside | 26.2 mg/g Dry Extract | Ethyl Acetate Fraction of Methanolic Extract | HPLC-DAD | [6] | |
| Kaempferol | Present (Quantitative data not specified) | Methanolic Extract | HPLC | [8] | |
| Kaempferol-O-3-glycoside | Present (Quantitative data not specified) | Methanolic Extract | HPLC | [8] | |
| Quercetin | 32.9995 µg/kg Dry Weight | Ethanolic Extract | HPLC-DAD | [9] | |
| Rutin | 14.383 µg/kg Dry Weight | Water Extract | HPLC-DAD | [9] | |
| Rutin | 6.23695 µg/kg Dry Weight | Ethanolic Extract | HPLC-DAD | [9] | |
| Flavones | Apigenin 5-O-glucoside | 22.4 mg/g Dry Extract | Ethyl Acetate Fraction of Methanolic Extract | HPLC-DAD | [6] |
| Luteolin | 100.6 µg/ml | Methanolic Extract | HPLC | [8] | |
| Total Flavonoids | Total Flavonoids | 179.5 µg/ml | Methanolic Extract | HPLC | [8] |
| Total Flavonoids | 135.01 mg/g Dry Extract | n-Butanol Fraction of Methanolic Extract | Spectrophotometric (AlCl₃) | [7] | |
| Total Flavonoids | 4.89 mg/g Dry Extract | Water Fraction of Methanolic Extract | Spectrophotometric (AlCl₃) | [7] |
Caffeic acid derivatives, such as di-E-caffeoyl-meso-tartaric acid, are significant phenolic constituents in E. arvense.[6][7]
Table 2: Quantitative Analysis of Phenolic Acids in Equisetum arvense
| Phenolic Acid | Concentration | Extraction Method | Analytical Method | Reference |
| Chicoric Acid (Dicaffeoyltartaric acid) | 39.98495 µg/kg Dry Weight | Ethanolic Extract | HPLC-DAD | [9] |
| Chicoric Acid (Dicaffeoyltartaric acid) | 21.313 µg/kg Dry Weight | Water Extract | HPLC-DAD | [9] |
| Salicylic Acid | 9.639 µg/kg Dry Weight | Water Extract | HPLC-DAD | [9] |
| p-Coumaric Acid | 5.97495 µg/kg Dry Weight | Ethanolic Extract | HPLC-DAD | [9] |
| Vanillic Acid | 2.32 µg/kg Dry Weight | Water Extract | HPLC-DAD | [9] |
| Cinnamic Acid | 1.7695 µg/kg Dry Weight | Ethanolic Extract | HPLC-DAD | [9] |
| 4-Hydroxybenzoic Acid | 1.535 µg/kg Dry Weight | Water Extract | HPLC-DAD | [9] |
| Gallic Acid | 0.95 µg/kg Dry Weight | Ethanolic Extract | HPLC-DAD | [9] |
Sterols
The sterol fraction of E. arvense is primarily composed of β-sitosterol and campesterol.
Table 3: Sterol Composition in Equisetum arvense
| Sterol | Composition (%) | Tissue | Analytical Method | Reference |
| β-Sitosterol | 60.0 | Aerial Parts | GLC, HPLC | [10] |
| Sitosterol | 56.5 | Strobilus | GC, GC/MS | [11] |
| Campesterol | 33.8 | Strobilus | GC, GC/MS | [11] |
| Campesterol | 32.9 | Aerial Parts | GLC, HPLC | [10] |
| Isofucosterol | 7.7 | Strobilus | GC, GC/MS | [11] |
| Isofucosterol | 5.9 | Aerial Parts | GLC, HPLC | [10] |
| 24-Methylenecholesterol | 2.0 | Strobilus | GC, GC/MS | [11] |
| Cholesterol | Trace amounts | Aerial Parts | GLC, HPLC | [10] |
Minerals
Equisetum arvense is well-known for its high mineral content, especially silicic acid.
Table 4: Mineral and Ash Content in Equisetum arvense
| Constituent | Concentration | Reference |
| Silicic Acid & Silicates | 5-8% of stem | [12] |
| Silicon | 21.11 - 32.80 g/kg Dry Weight | [2] |
| Potassium | 1.8% of stem | [12] |
| Calcium | 1.3% of stem | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication of phytochemical analysis and for ensuring data comparability. The following sections outline the key experimental protocols cited in the literature for the analysis of E. arvense's major phytochemical classes.
Analysis of Phenolic Compounds (Flavonoids and Phenolic Acids)
The quantification of phenolic compounds is typically achieved through High-Performance Liquid Chromatography coupled with a Diode-Array Detector (HPLC-DAD) or Mass Spectrometry (LC-MS).
-
Initial Extraction: Dried and powdered aerial parts of E. arvense are extracted with a solvent, commonly methanol (B129727) or ethanol, often using a Soxhlet apparatus or sonication.[8][13]
-
Solvent Evaporation: The solvent from the crude extract is removed under reduced pressure using a rotary evaporator. For aqueous extracts, lyophilization (freeze-drying) is employed.[13]
-
Fractionation (Optional): The crude methanolic extract can be sequentially partitioned with solvents of increasing polarity, such as ethyl acetate (EtOAc), n-butanol (n-BuOH), and water (H₂O), to separate compounds based on their polarity.[7]
-
System: Shimadzu Nexera-i LC-20AD or equivalent.[13]
-
Column: Reversed-phase C18 column (e.g., Zorbax Eclipse Plus C18, 150 mm × 4.6 mm, 5-µm).[2]
-
Mobile Phase: A gradient elution is typically used, involving a mixture of an aqueous acidic solution (e.g., 0.2% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).[2][12]
-
Detection: Diode-Array Detector (DAD) set at wavelengths optimal for flavonoids and phenolic acids (e.g., 280 nm, 330 nm, 350 nm).[12][14]
-
Quantification: Performed by creating a calibration curve using external standards of known concentrations (e.g., rutin, quercetin, gallic acid).[6][12]
Caption: General workflow for extraction and HPLC-DAD analysis of phenolics.
Analysis of Sterols
Gas Chromatography (GC) combined with Mass Spectrometry (GC-MS) is the standard method for the separation and identification of plant sterols.
-
Saponification: The lipid fraction containing sterols is saponified (hydrolyzed) using a strong base (e.g., potassium hydroxide (B78521) in methanol) under reflux to break ester bonds and release free sterols.[11]
-
Extraction: The non-saponifiable matter, which includes the sterols, is extracted from the aqueous solution using a non-polar solvent like benzene (B151609) or hexane.[11]
-
Purification: The crude sterol fraction is purified using column chromatography on silica (B1680970) gel.[11]
-
Derivatization: The purified sterols are converted to their trimethylsilyl (B98337) (TMS) ethers by reacting them with a silylating agent (e.g., BSTFA with 1% TMCS). This step increases their volatility and thermal stability for GC analysis.[5][11]
-
System: Gas chromatograph coupled to a mass spectrometer.[11]
-
Column: A fused silica capillary column with a non-polar stationary phase (e.g., DB-5).[5]
-
Injector: Split injection with a temperature of 250-300°C.[5]
-
Oven Program: A temperature program is used, starting at an initial temperature (e.g., 250°C) and ramping up to a final temperature (e.g., 300°C) to separate the different sterols.[5]
-
Carrier Gas: Helium.
-
Detector: Mass Spectrometer operating in Electron Impact (EI) mode at 70 eV.[5]
-
Identification: Compounds are identified by comparing their retention times and mass spectra with those of authentic standards and library data.[5][11]
-
Quantification: Performed by comparing the peak area of each compound to that of an internal standard (IS) added at the beginning of the sample preparation.[5]
Caption: General workflow for the GC-MS analysis of plant sterols.
Associated Signaling Pathways
Phytochemicals from Equisetum arvense have demonstrated significant immunomodulatory and anti-inflammatory effects. These activities are mediated through the modulation of key intracellular signaling pathways involved in the inflammatory response, particularly in immune cells and keratinocytes.[3][11]
Inhibition of Pro-inflammatory Pathways
Several compounds isolated from E. arvense, including flavonoid glycosides and lignans, have been shown to suppress the expression of pro-inflammatory chemokines and cytokines.[11] This suppression is achieved by inhibiting the activation of critical transcription factors that drive the inflammatory gene expression program. The primary pathways affected are:
-
NF-κB (Nuclear Factor-kappa B) Pathway: E. arvense constituents can prevent the phosphorylation and subsequent degradation of IκB-α, an inhibitor of NF-κB. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of target inflammatory genes.[11]
-
AP-1 (Activator Protein-1) Pathway: The activation of AP-1, a transcription factor often composed of c-Jun and c-Fos proteins, is also inhibited. This can occur through the suppression of upstream kinases like JNK (c-Jun N-terminal kinase). Quercetin-3-O-glucoside (isoquercitrin), a major flavonoid in E. arvense, has been specifically implicated in inhibiting JNK phosphorylation.[11][15]
-
STAT1 (Signal Transducer and Activator of Transcription 1) Pathway: The phosphorylation of STAT1, typically induced by cytokines like IFN-γ, is blocked by E. arvense compounds. This prevents STAT1 from dimerizing, translocating to the nucleus, and activating gene transcription.[11]
These inhibitory actions collectively lead to a downregulation of inflammatory mediators such as TNF-α and various interleukins (e.g., IL-2), providing a molecular basis for the traditional use of horsetail in treating inflammatory conditions.[3][11][16]
References
- 1. Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. aocs.org [aocs.org]
- 6. From Stem to Spectrum: Phytochemical Characterization of Five Equisetum Species and Evaluation of Their Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. In Vitro Anti-inflammatory Effects of Equisetum arvense Are Not Solely Mediated by Silica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phytochemical Investigation of Equisetum arvense and Evaluation of Their Anti-Inflammatory Potential in TNFα/INFγ-Stimulated Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. Phytochemical Investigation of Equisetum arvense and Evaluation of Their Anti-Inflammatory Potential in TNFα/INFγ-Stimulated Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. HPLC-DAD assay of flavonoids and evaluation of antioxidant activity of some herbal mixtures [pharmacia.pensoft.net]
- 15. Phytochemical Investigation of Equisetum arvense and Evaluation of Their Anti-Inflammatory Potential in TNFα/INFγ-Stimulated Keratinocytes [mdpi.com]
- 16. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
